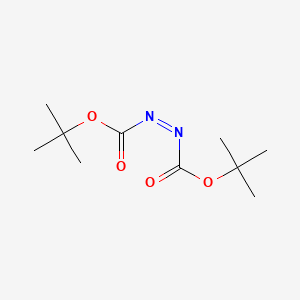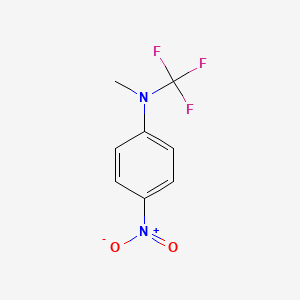![molecular formula C11H10O2S2 B12969417 Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate is an organic compound belonging to the bithiophene family. Bithiophenes are known for their conjugated systems, which make them valuable in various applications, particularly in organic electronics and materials science. This compound features a methyl group at the 3’ position and a carboxylate ester group at the 3 position of the bithiophene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of bithiophene derivatives, including Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate, may involve high-pressure catalytic processes. These methods can include the use of homogeneous catalysis and high-pressure reactors to achieve efficient yields .
化学反应分析
Types of Reactions
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen atoms into the thiophene rings .
科学研究应用
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.
Chemistry: Acts as a precursor for more complex molecules in synthetic organic chemistry.
Biology and Medicine:
作用机制
The mechanism of action of Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π stacking interactions and electron transfer processes, which are crucial for its function in organic electronic devices. The pathways involved often include charge transport and energy transfer mechanisms .
相似化合物的比较
Similar Compounds
2,2’-Bithiophene: The parent compound without the methyl and carboxylate groups.
Methyl 2,2’-bithiophene-5-carboxylate: A similar compound with the carboxylate group at a different position.
3,3’-Dimethyl-2,2’-bithiophene: A derivative with additional methyl groups.
Uniqueness
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic semiconductors and conductive polymers .
属性
分子式 |
C11H10O2S2 |
|---|---|
分子量 |
238.3 g/mol |
IUPAC 名称 |
methyl 2-(3-methylthiophen-2-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H10O2S2/c1-7-3-5-14-9(7)10-8(4-6-15-10)11(12)13-2/h3-6H,1-2H3 |
InChI 键 |
JXVXGTQQEYIIPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C2=C(C=CS2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


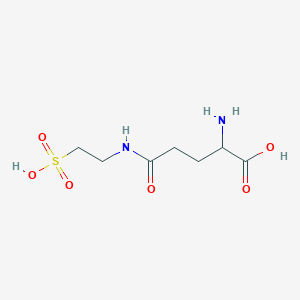
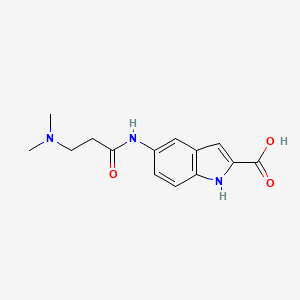
![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
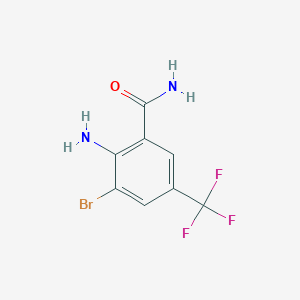
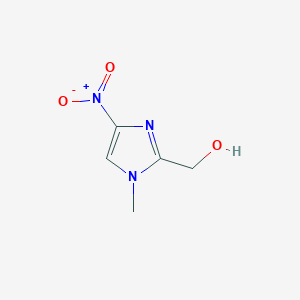
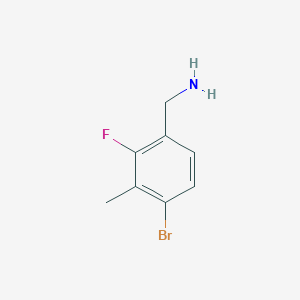
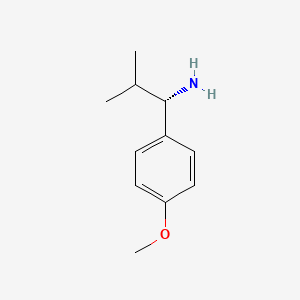
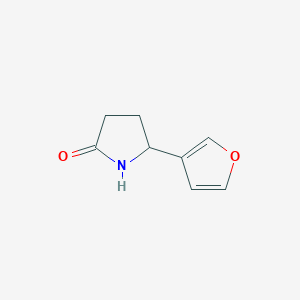
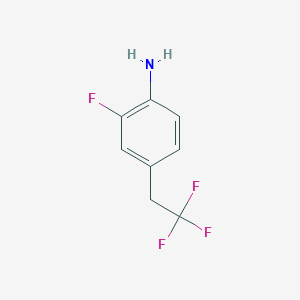
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
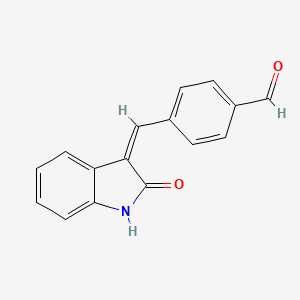
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)
